

Preclinical Evaluation of VTP50469 Fumarate in Hematological Malignancies: A Technical Overview

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Compound of Interest

Compound Name: VTP50469 fumarate

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This technical guide provides an in-depth overview of the preclinical evaluation of **VTP50469 fumarate**, a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, for the treatment of hematological malignancies. VTP50469 has demonstrated significant anti-leukemic activity in both in vitro and in vivo models, particularly in leukemias harboring MLL rearrangements (MLL-r) or NPM1 mutations (NPM1c+).

Core Mechanism of Action

VTP50469 functions by disrupting the critical protein-protein interaction between Menin and the N-terminus of MLL1 (or MLL fusion proteins). This interaction is essential for the oncogenic activity of MLL fusion proteins, which drive leukemogenesis by aberrantly regulating gene expression. By inhibiting this interaction, VTP50469 leads to the displacement of the Menin-MLL complex from chromatin, a reduction in the expression of key MLL target genes such as HOXA9 and MEIS1, and subsequent induction of apoptosis and cellular differentiation in malignant cells.^[1]

Quantitative In Vitro Efficacy

VTP50469 exhibits potent and selective cytotoxic activity against a panel of human leukemia cell lines with MLL rearrangements and NPM1 mutations. The compound has a high binding

affinity for Menin with a K_i of 104 pM.^{[2][3][4]} The half-maximal inhibitory concentrations (IC50) for cell proliferation are in the low nanomolar range for sensitive cell lines, while cell lines without MLL rearrangements are significantly less sensitive.^{[2][4]}

Cell Line	Subtype	Fusion/Mutation	IC50 (nM)
MOLM13	AML	MLL-AF9	13 ^{[2][4]}
MV4;11	AML	MLL-AF4	17 ^{[2][4]}
RS4;11	B-ALL	MLL-AF4	25 ^{[2][4]}
KOPN8	B-ALL	MLL-ENL	15 ^{[2][4]}
SEMK2	B-ALL	MLL-AF4	27 ^{[2][4]}
THP1	AML	MLL-AF9	37 ^{[2][4]}
NOMO1	AML	MLL-AF9	30 ^{[2][4]}
ML2	AML	MLL-AF6	16 ^{[2][4]}
EOL1	AML	MLL-AF9	20 ^{[2][4]}
HB11;19	B-ALL	MLL-ENL	36 ^{[2][4]}
OCI-AML3	AML	NPM1c+	18
Murine MLL-AF9	AML	MLL-AF9	15 ^{[2][4]}

In Vivo Preclinical Efficacy in Xenograft Models

The anti-leukemic activity of VTP50469 has been demonstrated in multiple patient-derived xenograft (PDX) models of MLL-rearranged and NPM1-mutant acute leukemia. Oral administration of VTP50469 resulted in a significant reduction in leukemia burden and a prolonged survival advantage in treated animals.^[5]

Model Type	Treatment	Dosing Regimen	Key Outcomes
MLL-r B-ALL PDX	VTP50469	120 mg/kg, PO, BID x 28 days	Maintained complete responses in 6 out of 7 PDXs. Significant reduction in leukemia infiltration in spleen and bone marrow.[6]
MLL-r AML PDX	VTP50469	50 mg/kg, BID, IP x 28 days (VTP-49477, a close analog)	Significant reduction of leukemia burden in bone marrow (2-fold), spleen (3-fold), and peripheral blood (6-fold).
NPM1c+ AML PDX	VTP50469	0.1% in chow (~175 mg/kg/day) x 28 days	Dramatic reduction in human leukemia cells in peripheral blood, spleen, and bone marrow.[7]
MLL-r B-ALL & AML PDXs	VTP50469	0.1% in chow	Significant reduction of leukemia burden and prolonged survival.[5]
MV4;11 Xenograft	VTP50469	15, 30, and 60 mg/kg, PO, BID x 28 days	Significant survival advantage across all dosage levels.[1]

Notably, at highly effective doses, VTP50469 did not lead to detectable toxicity, with no significant weight loss or alterations in normal peripheral blood counts observed in the treated mice.[7]

Experimental Protocols

In Vitro Cell Proliferation Assay

Human leukemia cell lines were cultured in appropriate media and seeded in multi-well plates. Cells were treated with a concentration range of **VTP50469 fumarate** or DMSO as a vehicle control. After a 72-hour incubation period, cell viability was assessed using a commercial assay such as CellTiter-Glo®. The IC50 values were calculated from the dose-response curves.

Apoptosis and Differentiation Assays

For apoptosis analysis, MLL-rearranged B-ALL cell lines were treated with VTP50469 in a dose-dependent manner. At early time points, cells were harvested, stained with Annexin V and a viability dye (e.g., propidium iodide), and analyzed by flow cytometry. For differentiation studies, MLL-rearranged AML cell lines were exposed to VTP50469 for 4-6 days. The expression of myeloid differentiation markers, such as CD11b, was quantified by flow cytometry.[1][2][4]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

MLL-rearranged cell lines (e.g., MOLM13, RS4;11) were treated with VTP50469 or DMSO for a specified period. Chromatin was cross-linked with formaldehyde, sonicated to generate fragments, and immunoprecipitated with antibodies specific for Menin, MLL1 (N-terminus), or DOT1L. The immunoprecipitated DNA was then purified, and sequencing libraries were prepared for high-throughput sequencing to map the genome-wide occupancy of these proteins.

RNA Sequencing (RNA-seq)

MOLM13 and RS4;11 cells were treated with VTP50469 or DMSO for 2 and 7 days. Total RNA was extracted, and library preparation was performed to generate cDNA libraries for sequencing. This analysis allowed for the assessment of global gene expression changes following treatment, identifying the downregulation of MLL-fusion target genes.[1]

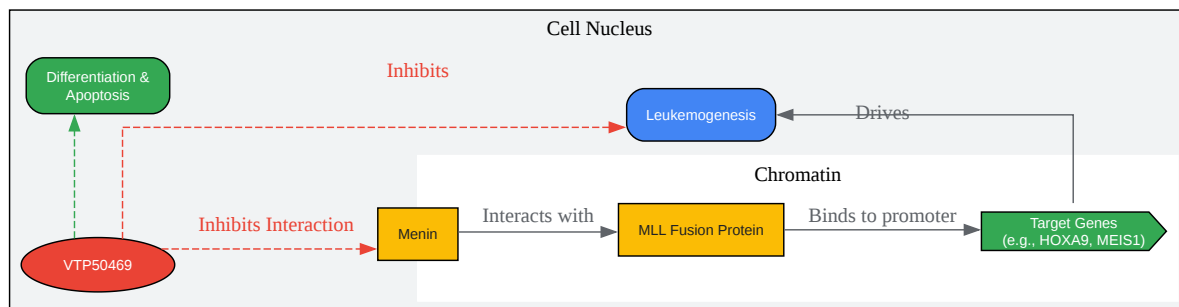
In Vivo Xenograft Studies

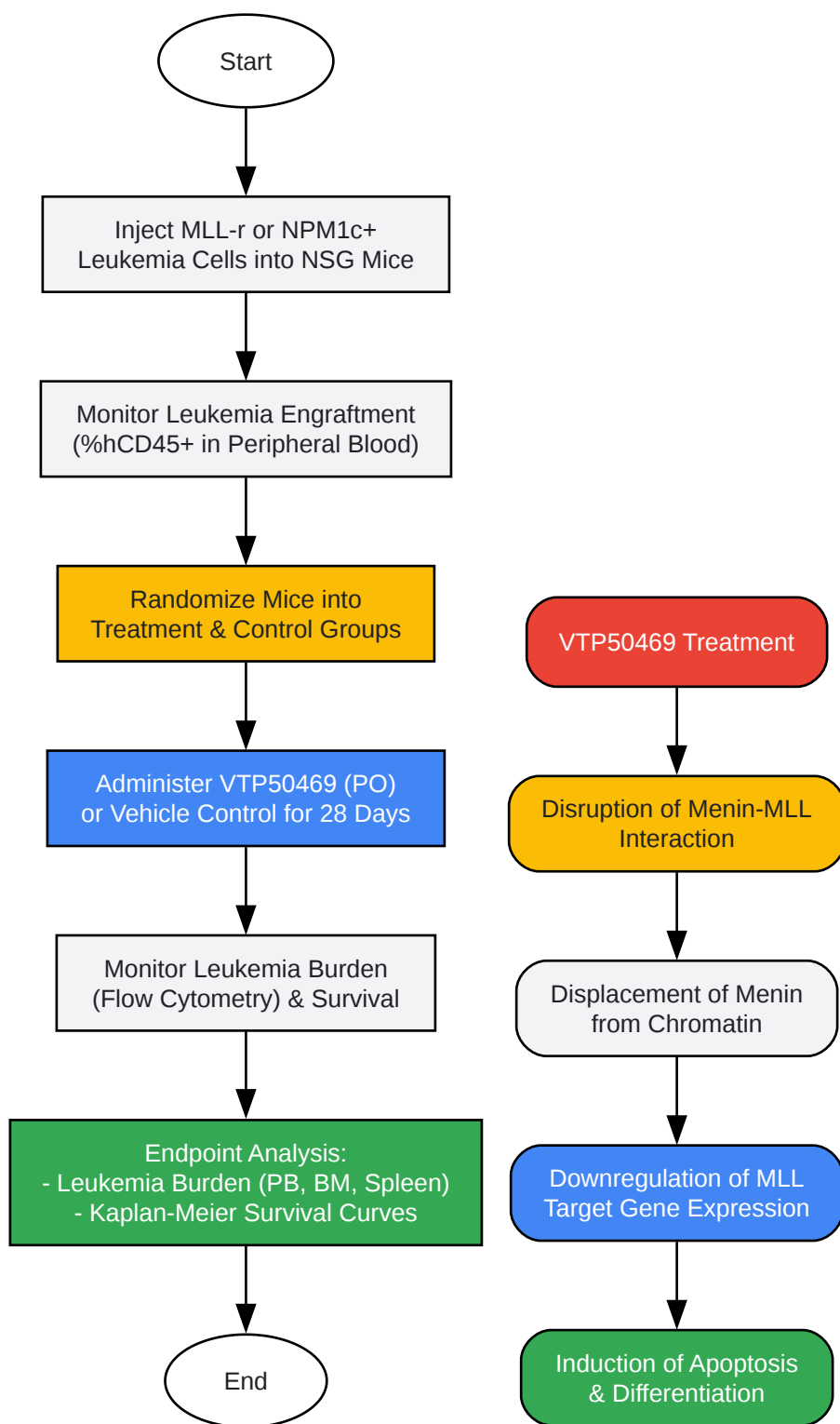
Patient-derived leukemia cells or human leukemia cell lines were intravenously injected into immunodeficient mice (e.g., NSG mice). Once leukemia was established, mice were randomized into treatment and control groups. **VTP50469 fumarate** was administered orally, either by gavage at specified doses (e.g., 15-120 mg/kg, twice daily) or formulated in the chow. [1][6] Leukemia progression was monitored by flow cytometric analysis of human CD45+ cells

in the peripheral blood. Efficacy was determined by the reduction in leukemia burden in the peripheral blood, bone marrow, and spleen, as well as by overall survival.^[1]

Visualizations

Signaling Pathway of VTP50469 Action





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